Degradation Rate Control in Fumarate- vs. Maleate-Derived Copolymers
The trans-configuration of fumaryl chloride (FCl) enables the synthesis of polymers with tunable degradation rates compared to those made with its cis-isomer, maleoyl chloride (MCl). When copolymerized with other monomers, FCl-derived poly(propylene fumarate) (PPF) exhibits a slower degradation rate than MCl-derived poly(propylene maleate). This difference is attributed to the higher hydrolytic stability of the trans fumarate ester linkage [1].
| Evidence Dimension | In vitro polymer degradation rate (accelerated conditions) |
|---|---|
| Target Compound Data | Poly(propylene fumarate) (PPF) from FCl: Degradation rate baseline; slower. |
| Comparator Or Baseline | Poly(propylene maleate) from MCl: Degradation rate faster than PPF. |
| Quantified Difference | Degradation rate difference: Not explicitly quantified as a single numerical value in the abstract, but the patent states the maleate-containing copolymer has a faster rate of degradation than PPF [1]. |
| Conditions | In vitro accelerated degradation study; poly(propylene fumarate) vs. copolymers containing maleate. |
Why This Matters
The ability to control degradation rate is a critical selection parameter for biomedical implants and drug delivery systems, where predictable material resorption is essential for safety and efficacy.
- [1] Lu, L., & Yaszemski, M. J. (2014). Polymer scaffold degradation control via chemical control. U.S. Patent No. 9,228,042. Washington, DC: U.S. Patent and Trademark Office. https://patents.google.com/patent/US9228042/en View Source
